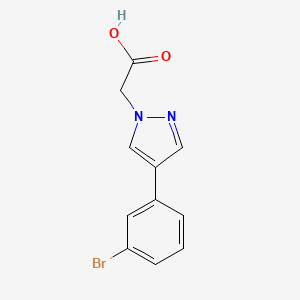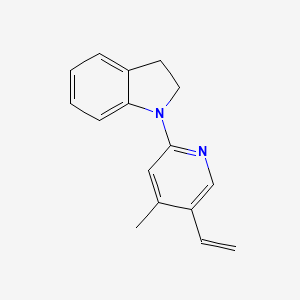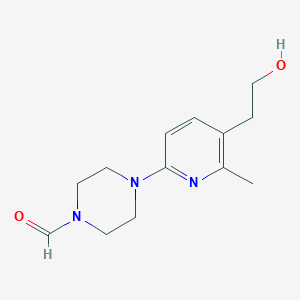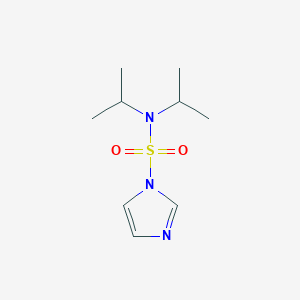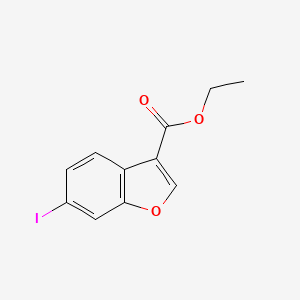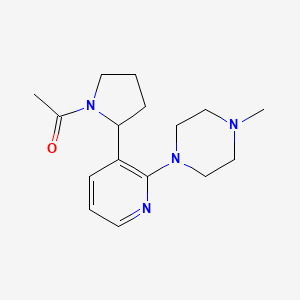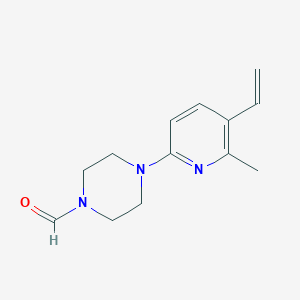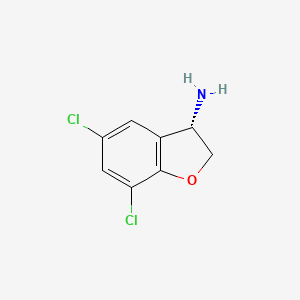
(3S)-5,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a chiral compound characterized by the presence of two chlorine atoms and an amine group attached to a dihydrobenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5,7-dichloro-2,3-dihydrobenzofuran.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (S)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms or the amine group are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
(S)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases or conditions.
Industry: The compound’s chemical properties make it suitable for use in various industrial processes, including the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological processes.
Pathways Involved: The exact pathways depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate specific signaling pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
5,7-Dichloro-2,3-dihydrobenzofuran: Lacks the amine group, resulting in different chemical and biological properties.
2,3-Dihydrobenzofuran-3-amine:
5,7-Dichloro-2,3-dihydrobenzofuran-3-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to distinct chemical behavior.
Uniqueness: (S)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine stands out due to its chiral nature and the presence of both chlorine atoms and an amine group. This unique combination of features imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H7Cl2NO |
|---|---|
Poids moléculaire |
204.05 g/mol |
Nom IUPAC |
(3S)-5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7Cl2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1 |
Clé InChI |
OKEOLIUJGZJCIX-SSDOTTSWSA-N |
SMILES isomérique |
C1[C@H](C2=C(O1)C(=CC(=C2)Cl)Cl)N |
SMILES canonique |
C1C(C2=C(O1)C(=CC(=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


